Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C20H18FNO3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H18FNO3/c1-3-25-20(24)17-12-22(11-14-6-4-13(2)5-7-14)18-10-15(21)8-9-16(18)19(17)23/h4-10,12H,3,11H2,1-2H3 . This provides a detailed representation of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate are not mentioned in the literature, similar compounds have been studied for their reactivity .Physical And Chemical Properties Analysis
This compound is a solid substance . The molecular weight is 339.37 .Scientific Research Applications
Structural Analysis
- Scientific Field : Crystallography and Theoretical Chemistry
- Application Summary : The compound has been studied using X-ray and Density Functional Theory (DFT) methods .
- Methods and Procedures : The structure of the compound was determined using X-ray crystallography, and theoretical calculations were performed using DFT .
- Results and Outcomes : The basic building unit in the structure of the compound is pairs of molecules arranged in an antiparallel fashion, enabling weak C-H…O interactions. Each molecule is additionally involved in π-π interactions with neighboring molecules. The pairs of molecules formed by the C-H…O hydrogen bonds and π-π interactions form ribbon-like chains running along the c axis .
Use as a Building Block in Chemical Synthesis
- Scientific Field : Organic Chemistry
- Application Summary : The compound is a fluorinated building block that can be used in the synthesis of other organic compounds .
- Methods and Procedures : Specific methods and procedures would depend on the target compound being synthesized .
- Results and Outcomes : The outcomes would also depend on the specific synthesis being performed .
Use in Pharmaceutical Synthesis
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : The compound could potentially be used as an intermediate in the synthesis of pharmaceuticals .
- Methods and Procedures : Specific methods and procedures would depend on the target pharmaceutical being synthesized .
- Results and Outcomes : The outcomes would also depend on the specific synthesis being performed .
Use in the Synthesis of Fluorinated Compounds
- Scientific Field : Organic Chemistry
- Application Summary : The compound, being a fluorinated building block, can be used in the synthesis of other fluorinated organic compounds .
- Methods and Procedures : Specific methods and procedures would depend on the target fluorinated compound being synthesized .
- Results and Outcomes : The outcomes would also depend on the specific synthesis being performed .
Use in Acidic Conditions
- Scientific Field : Organic Chemistry
- Application Summary : Under acidic conditions, it may undergo esterification reactions to form ester compounds .
- Methods and Procedures : The specific methods and procedures would depend on the conditions of the reaction and the desired ester compound .
- Results and Outcomes : The outcomes would also depend on the specific reaction being performed .
Use as an Intermediate in the Synthesis of Fluoroquinolones
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : The compound could potentially be used as an intermediate in the synthesis of fluoroquinolones, a class of antibiotics .
- Methods and Procedures : Specific methods and procedures would depend on the target fluoroquinolone being synthesized .
- Results and Outcomes : The outcomes would also depend on the specific synthesis being performed .
Safety And Hazards
properties
IUPAC Name |
ethyl 7-fluoro-4-oxo-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZCUWZFXKDMHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441104 | |
Record name | Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
CAS RN |
26892-97-7 | |
Record name | Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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